molecular formula C39H32O6 B10893196 Methanediyldinaphthalene-1,2-diyl bis[(2-methylphenoxy)acetate]

Methanediyldinaphthalene-1,2-diyl bis[(2-methylphenoxy)acetate]

Katalognummer: B10893196
Molekulargewicht: 596.7 g/mol
InChI-Schlüssel: JQNCJLNIWSDTAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1-NAPHTHYL)METHYL]-2-NAPHTHYL 2-(2-METHYLPHENOXY)ACETATE is a complex organic compound with a unique structure that includes multiple aromatic rings and ester functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1-NAPHTHYL)METHYL]-2-NAPHTHYL 2-(2-METHYLPHENOXY)ACETATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-(2-methylphenoxy)acetic acid, which is then esterified with 1-naphthol derivatives under acidic conditions. The reaction conditions usually involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1-NAPHTHYL)METHYL]-2-NAPHTHYL 2-(2-METHYLPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ester functionalities to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and diols.

    Substitution: Substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-[(2-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1-NAPHTHYL)METHYL]-2-NAPHTHYL 2-(2-METHYLPHENOXY)ACETATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-[(2-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1-NAPHTHYL)METHYL]-2-NAPHTHYL 2-(2-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(2-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1-NAPHTHYL)METHYL]-2-NAPHTHYL 2-(2-METHYLPHENOXY)ACETATE is unique due to its dual aromatic ester structure, which imparts specific chemical reactivity and potential biological activity not commonly found in simpler aromatic compounds.

Eigenschaften

Molekularformel

C39H32O6

Molekulargewicht

596.7 g/mol

IUPAC-Name

[1-[[2-[2-(2-methylphenoxy)acetyl]oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 2-(2-methylphenoxy)acetate

InChI

InChI=1S/C39H32O6/c1-26-11-3-9-17-34(26)42-24-38(40)44-36-21-19-28-13-5-7-15-30(28)32(36)23-33-31-16-8-6-14-29(31)20-22-37(33)45-39(41)25-43-35-18-10-4-12-27(35)2/h3-22H,23-25H2,1-2H3

InChI-Schlüssel

JQNCJLNIWSDTAJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OCC(=O)OC2=C(C3=CC=CC=C3C=C2)CC4=C(C=CC5=CC=CC=C54)OC(=O)COC6=CC=CC=C6C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.